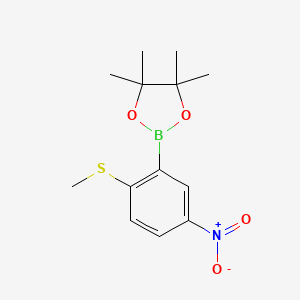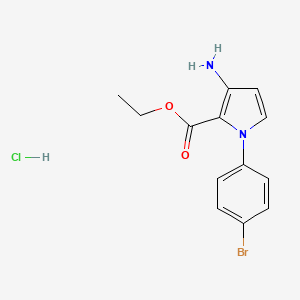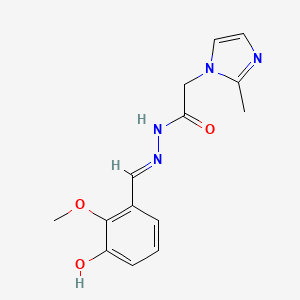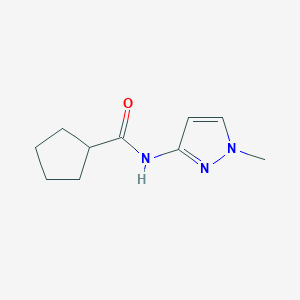![molecular formula C24H25N5O3 B2772684 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-91-9](/img/structure/B2772684.png)
8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) focused on synthesizing a series of derivatives related to 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluating their affinity for serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. The research identified potent ligands for 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptors with weak inhibitory potencies for PDE4B and PDE10A. Preliminary pharmacological in vivo studies suggested potential antidepressant and anxiolytic effects, highlighting the compound's significance in developing lead compounds for these applications. Molecular modeling indicated the importance of fluorinated arylpiperazinylalkyl derivatives for antidepressant and/or anxiolytic application (https://consensus.app/papers/synthesis-evaluation-2fluoro-zagórska/d97e258758f25ae497d1df4c1d4ffb3a/?utm_source=chatgpt).
Antiproliferative Activity
Another direction of research involved evaluating the antiproliferative activity of derivatives containing hydantoin and purine moieties. A study by Zagórska et al. (2021) designed and synthesized hydantoin and purine derivatives, including the 4-acetylphenylpiperazinylalkyl moiety, to assess their anticancer activity on selected cancer cell lines. One compound, in particular, showed effectiveness against SW480, SW620, and PC3 cancer cell lines, along with high tumor-targeting selectivity. Docking studies suggested that the R isomers of these derivatives could be promising scaffolds for developing thymidine phosphorylase inhibitors, indicating potential therapeutic applications in cancer treatment (https://consensus.app/papers/design-synthesis-vitro-antiproliferative-activity-zagórska/9c36188b939f5fef9b2f7fa003b0ad0a/?utm_source=chatgpt).
Antioxidant Properties
The exploration of antioxidant properties in pyrazolopyridine derivatives, as conducted by Gouda (2012), involved using a key intermediate to synthesize various imidazolopyrazole derivatives. The study aimed to identify compounds with promising antioxidant activities, which are crucial for developing treatments for diseases caused by oxidative stress. Some of the synthesized compounds exhibited significant antioxidant activities, highlighting the potential of these derivatives in therapeutic applications related to oxidative stress management (https://consensus.app/papers/synthesis-antioxidant-evaluation-some-pyrazolopyridine-gouda/5ce9e5d28d385676948ea137211c763f/?utm_source=chatgpt).
Eigenschaften
IUPAC Name |
6-(3-hydroxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-15-16(2)29-20-21(25-23(29)27(15)12-7-13-30)26(3)24(32)28(22(20)31)14-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,30H,7,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEKMJJREYYPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

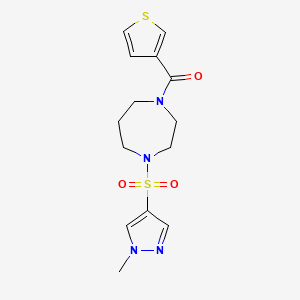


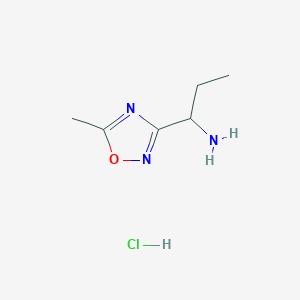
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772607.png)
![(3-Chloro-4-methylphenyl){2-[(2-morpholin-4-ylethyl)amino]pteridin-4-yl}amine](/img/structure/B2772608.png)
![2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B2772609.png)
